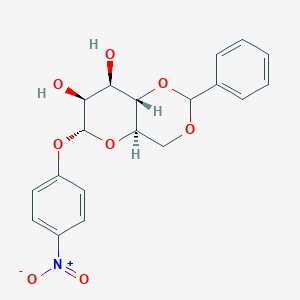

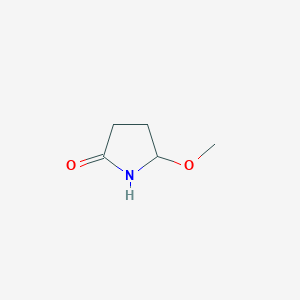

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

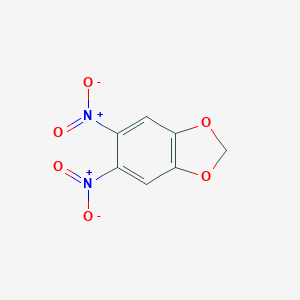

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside (NBMPR) is a chemical compound that is widely used in scientific research applications. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.

Applications De Recherche Scientifique

Substrate for Enzyme Analysis

The compound is used as a substrate to analyze the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG) and kinetic parameters by isothermal titration calorimetry (ITC) .

Enzyme Screening

It is also used as a substrate for screening cucumber enzymes .

Glycosidase Enzyme Study

The compound serves as a substrate for GH1-glucosidase (EaBgl1A) enzyme .

β-D-mannopyranosidase Activity Determination

4-Nitrophenyl β-D-mannopyranoside or p-Nitrophenyl-β-D-mannopyranoside is a substrate for determining the activity of β-D-mannopyranosidase , an enzyme required to study about glycoproteins structural details .

Proteomics Research

This compound is used in proteomics research .

Synthesis of Iminosugars

Methyl α-D-mannopyranoside, a related compound, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is α-mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .

Mode of Action

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside acts as a substrate for α-mannosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the release of 4-nitrophenol and a mannose derivative. The 4-nitrophenol can be detected and quantified, making this compound useful in enzyme activity assays .

Biochemical Pathways

The compound is involved in the mannose metabolic pathway . By acting as a substrate for α-mannosidase, it participates in the breakdown of mannose-rich glycoconjugates. The downstream effects of this process include the generation of mannose for use in other biochemical pathways and the modification of glycoconjugates for various cellular functions .

Pharmacokinetics

It is known to be soluble in dmf , which may influence its absorption and distribution in the body. Its bioavailability would depend on factors such as route of administration and metabolic stability.

Result of Action

The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside results in the release of 4-nitrophenol, which can be detected and quantified. This allows for the measurement of α-mannosidase activity, aiding in the study of diseases related to mannose metabolism .

Action Environment

The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. Additionally, the compound should be stored at -20°C to maintain its stability .

Propriétés

IUPAC Name |

(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-VHXLSKCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454080 |

Source

|

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58056-41-0 |

Source

|

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)